molecular formula C24H26N6O B2600817 (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1251610-09-9

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2600817
CAS No.: 1251610-09-9
M. Wt: 414.513
InChI Key: PCANANBJDAQYGI-UHFFFAOYSA-N
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Description

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H26N6O and its molecular weight is 414.513. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Applications

  • One-pot synthesis methodologies have been developed for pyrrole derivatives, demonstrating efficient and economical approaches for generating complex heterocyclic compounds like the one (Kaur & Kumar, 2018). This suggests potential pathways for synthesizing the compound of interest.
  • Research on acyl pyrazole derivatives, such as the synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, indicates that oxidative functionalization reactions can be utilized for rapid and high-yield production of related compounds (Doherty et al., 2022). This technique could potentially be applied to the synthesis of the subject compound.

Molecular Interaction and Functionality Studies

  • Investigations into the molecular dimers of 3,5-diaryl-1H-pyrazoles reveal insights into intermolecular hydrogen bonding, which could inform the understanding of the compound's behavior in biological or chemical systems (Zheng, Wang, & Fan, 2010).
  • The study of novel heteroaromatic organofluorine inhibitors of fructose-1,6-bisphosphatase showcases the utility of structurally related pyrazoles and pyrroles in inhibiting key enzymes, suggesting potential pharmacological applications of similar compounds (Rudnitskaya et al., 2009).

Crystal Structure Analysis and Computational Studies

  • Crystallographic and computational studies on boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, provide a basis for understanding the structural properties of complex organic compounds. This could be relevant for the analysis and optimization of the target compound's synthesis and application (Huang et al., 2021).

Properties

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-17-19(14-25-29(17)18-10-6-5-7-11-18)23(31)28-15-20-21(16-28)26-30(24(2,3)4)22(20)27-12-8-9-13-27/h5-14H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCANANBJDAQYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC4=C(N(N=C4C3)C(C)(C)C)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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